(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Description

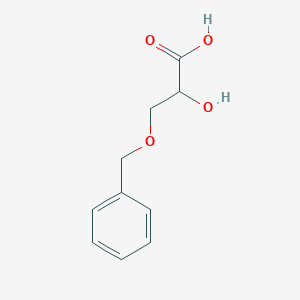

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSUHDDCSREYHC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Benzyloxy 2 Hydroxypropanoic Acid

Chemical Synthesis Approaches

The synthesis of the enantiomerically pure (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is a key focus in organic synthesis due to its role as a versatile chiral building block. Various strategies have been developed to achieve high enantioselectivity and yield.

Derivatization from Naturally Occurring Chiral Precursors

A common and effective strategy for synthesizing chiral compounds is to start from readily available, enantiomerically pure natural products. This approach, often referred to as chiral pool synthesis, takes advantage of the inherent chirality of starting materials to control the stereochemistry of the final product. researchgate.net

Synthesis from O-Benzyl-L-Serine via Diazotization and Hydrolysis

A well-established method for the synthesis of this compound involves the diazotization of O-Benzyl-L-serine, followed by hydrolysis. rsc.org O-Benzyl-L-serine, a derivative of the naturally occurring amino acid L-serine, serves as the chiral precursor. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis begins with the protection of the hydroxyl group of L-serine as a benzyl (B1604629) ether, yielding O-Benzyl-L-serine. rsc.org This protected amino acid is then treated with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium, to convert the amino group into a diazonium salt. researchgate.net This intermediate is unstable and readily undergoes hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding the target molecule, this compound. The reaction proceeds with retention of the original stereochemistry at the alpha-carbon.

A typical procedure involves dissolving O-Benzyl-L-serine in an aqueous acid, such as sulfuric acid, and cooling the solution to 0°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to minimize side reactions. After the reaction is complete, the product is extracted and purified. This method has been reported to produce this compound in high purity.

| Starting Material | Reagents | Key Conditions | Product | Purity |

| O-Benzyl-L-Serine | 1. NaNO2, H2SO4 (aq) | 0°C | This compound | High |

Asymmetric Transformations and Stereoselective Routes

In addition to utilizing chiral precursors, asymmetric transformations offer powerful tools for the enantioselective synthesis of this compound. These methods introduce chirality into the molecule during the reaction sequence, often through the use of chiral catalysts or reagents.

Approaches Utilizing Chiral Glycidol (B123203) Scaffolds

Chiral glycidol and its derivatives are versatile C3 building blocks in organic synthesis. (S)-glycidol can be converted to this compound through a two-step process. First, the hydroxyl group of (S)-glycidol is protected as a benzyl ether. Subsequently, the epoxide ring is opened, and the primary alcohol is oxidized to a carboxylic acid.

A specific example involves the preparation of (S)-glycidyl-3-nitrobenzenesulfonate from (S)-3-chloro-1,2-propanediol, which retains the chirality of the starting material. google.com This demonstrates the utility of chiral scaffolds in synthesizing enantiomerically pure compounds.

Regioselective Ring-Opening Reactions of Chiral Epoxides

The regioselective ring-opening of chiral epoxides is a fundamental and widely used strategy in organic synthesis. researchgate.netnih.gov The outcome of the ring-opening, in terms of which carbon atom is attacked by the nucleophile, can be controlled by the reaction conditions. libretexts.orgyoutube.com

In the context of synthesizing this compound, a suitable chiral epoxide can be opened with a cyanide nucleophile at the less hindered carbon. Subsequent hydrolysis of the resulting nitrile would yield the desired carboxylic acid. The stereochemistry of the starting epoxide dictates the stereochemistry of the final product. Recent advancements have explored photoredox catalysis in combination with zirconocene (B1252598) for the reductive ring-opening of epoxides, offering alternative regioselectivity. chemrxiv.org

| Reaction | Key Features |

| Acid-Catalyzed Ring Opening | Protonation of the epoxide oxygen is followed by nucleophilic attack at the more substituted carbon, proceeding through a mechanism with significant SN1 character. libretexts.org |

| Base-Catalyzed Ring Opening | The nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. libretexts.org |

Asymmetric Dihydroxylation and Related Reactions in Analogue Synthesis

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.comwikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, to direct the stereochemical outcome of the dihydroxylation. wikipedia.org

While not a direct synthesis of this compound itself, this methodology is highly relevant for the synthesis of its analogues and other chiral hydroxy acids. nih.govnih.govyork.ac.uk For instance, an appropriately substituted alkene could be subjected to asymmetric dihydroxylation to install the two adjacent hydroxyl groups with a specific stereochemistry. Subsequent functional group manipulations, such as selective protection and oxidation, could then lead to the desired chiral α-hydroxy acid framework. The reaction is known for its high degree of enantioselectivity and its applicability to a wide range of olefin substitution patterns. wikipedia.org

The choice of chiral ligand (AD-mix-α containing (DHQ)₂-PHAL or AD-mix-β containing (DHQD)₂-PHAL) determines which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the diol product. wikipedia.org

Methodologies for Benzylic Protecting Group Introduction and Removal

The benzyl group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal. commonorganicchemistry.comlibretexts.org

Introduction of the Benzyl Protecting Group:

The introduction of a benzyl protecting group onto a hydroxyl moiety is typically achieved through a Williamson ether synthesis. This involves deprotonating the alcohol with a base, followed by reaction with a benzyl halide. organic-chemistry.org

Common reagents and conditions include:

Benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base like sodium hydride (NaH) . commonorganicchemistry.com

For substrates requiring milder conditions or selective protection of one hydroxyl group in a polyol, bases such as silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org

Under acidic conditions, benzyl trichloroacetimidate can be used for protection. organic-chemistry.org

A neutral condition method involves the use of 2-benzyloxy-1-methylpyridinium triflate . organic-chemistry.org

A study on the chemoselective benzylation of propargylic hydroxy groups in polyols demonstrated the use of benzyl bromide and sodium hydroxide (B78521) in DMF at room temperature. researchgate.net

Table 1: Selected Methods for Benzyl Group Introduction

| Reagent/Catalyst | Conditions | Substrate Application | Reference |

|---|---|---|---|

| Benzyl bromide (BnBr) / Sodium hydride (NaH) | Standard basic conditions | General alcohols | commonorganicchemistry.com |

| Benzyl bromide (BnBr) / Sodium hydroxide (NaOH) | DMF, Room Temperature | Propargylic alcohols in polyols | researchgate.net |

| Silver(I) oxide (Ag₂O) | Mild basic conditions | Diols, selective protection | organic-chemistry.org |

| Benzyl trichloroacetimidate | Acidic conditions | Acid-sensitive substrates | organic-chemistry.org |

Removal of the Benzyl Protecting Group:

The most common method for debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com This involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com Solvents such as methanol (B129727), ethanol, ethyl acetate (B1210297), and tetrahydrofuran (B95107) are typically used. commonorganicchemistry.com

Alternative methods for benzyl ether cleavage include:

Strong acids , although this is limited to substrates that are not acid-sensitive. organic-chemistry.org

Oxidation to a benzoate (B1203000) followed by hydrolysis under basic conditions. organic-chemistry.org

For p-methoxybenzyl (PMB) ethers, cleavage can be achieved with single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . organic-chemistry.orggoogle.com A method using DDQ and tert-butyl nitrite with oxygen as an oxidant has also been developed. google.com

Ozone can also be used for oxidative removal of benzyl ethers. organic-chemistry.org

Table 2: Selected Methods for Benzyl Group Removal

| Reagent/Catalyst | Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenolysis | Most common method | commonorganicchemistry.com |

| Strong Acids | Acidic cleavage | Limited to acid-insensitive substrates | organic-chemistry.org |

| DDQ | Oxidative cleavage | Particularly for p-methoxybenzyl ethers | organic-chemistry.org |

| O₃ | Oxidative cleavage | Forms benzoic ester/acid | organic-chemistry.org |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers several advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity, as well as mild reaction conditions. mdpi.comresearchgate.net

Exploration of Enzyme-Catalyzed Asymmetric Synthesis of Related Hydroxy Acids

The synthesis of chiral hydroxy acids is a significant area of research in biocatalysis. Enzymes, particularly oxidoreductases and lipases, have been extensively used for the asymmetric synthesis of these valuable compounds. mdpi.comresearchgate.netnih.gov

Ketoreductases (KREDs): Commercially available ketoreductases, such as KRED1001, have been used for the asymmetric reduction of ketoesters to their corresponding chiral hydroxy esters with high enantiomeric excess. mdpi.com For instance, the synthesis of (R)-hydroxy ester 54 was achieved through the enzymatic reduction of ketoester 55, with cofactor regeneration using glucose dehydrogenase. mdpi.com

Dehydrogenases: D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH) have been employed for the enzymatic reduction of keto acids. researchgate.net For example, a continuous enzymatic process using a membrane reactor was developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, achieving a high space-time yield and excellent enantiomeric excess. mdpi.comresearchgate.net

Lipases: Lipases are versatile enzymes used for the kinetic resolution of racemic hydroxy esters through enantioselective acylation. capes.gov.brunipd.it This method allows for the separation of enantiomers, yielding both the acylated ester and the unreacted alcohol in high enantiomeric purity. capes.gov.br Lipase-catalyzed decarboxylative aldol (B89426) reactions followed by kinetic resolution have also been developed for the synthesis of chiral hydroxyesters. nih.gov

Potential Strategies for Enzymatic Production of this compound

While specific enzymatic routes for the direct production of this compound are not extensively documented in the provided results, potential strategies can be extrapolated from the synthesis of related compounds.

A plausible enzymatic approach could involve the following steps:

Enzymatic synthesis of a chiral precursor: An enzyme, such as a ketoreductase or a dehydrogenase, could be used for the asymmetric reduction of a suitable keto-acid precursor, like 3-(benzyloxy)pyruvic acid, to furnish the desired (S)-2-hydroxy stereocenter. The synthesis of 3-hydroxypropanoic acid (3-HP) from glycerol (B35011) often involves aldehyde dehydrogenases to convert 3-hydroxypropionaldehyde (3-HPA) to 3-HP. nih.gov

Kinetic resolution: A racemic mixture of 3-(benzyloxy)-2-hydroxypropanoic acid could be resolved using a lipase-catalyzed enantioselective esterification or acylation. This would yield the desired (S)-enantiomer in high optical purity.

The development of microbial cell factories engineered with specific biosynthetic pathways is a promising avenue for the production of valuable chemicals like 3-hydroxypropanoic acid. nih.govmdpi.com Similar metabolic engineering strategies could potentially be adapted for the synthesis of this compound. This would involve identifying or engineering enzymes with the desired substrate specificity and stereoselectivity.

Stereochemical Integrity and Enantiomeric Purity in Research on S 3 Benzyloxy 2 Hydroxypropanoic Acid

Strategies for Achieving High Enantioselectivity in Synthetic Pathways

Achieving a high degree of enantioselectivity in the synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is paramount. The primary strategies employed involve the use of the chiral pool, starting from readily available and enantiomerically pure natural products. This approach transfers the stereochemistry of the starting material to the final product, circumventing the need for challenging resolution steps.

Two common and effective starting materials are L-serine and (S)-glycidol.

Synthesis from L-Serine: One established method involves the diazotization of O-benzyl-L-serine. In this process, the amino group of the L-serine derivative is converted into a hydroxyl group with retention of the original stereoconfiguration at the chiral center. This reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as aqueous sulfuric acid (H₂SO₄). This pathway is valued for its directness and ability to yield the target compound in high purity.

Synthesis from (S)-Glycidol: An alternative route begins with the enantiopure epoxide, (S)-glycidol. The synthesis involves two main steps: first, the hydroxyl group of (S)-glycidol is protected via benzylation, typically using benzyl (B1604629) chloride and a strong base like sodium hydride. This reaction forms a benzyl ether. Second, the resulting intermediate is oxidized to the carboxylic acid. This oxidation step transforms the primary alcohol function of the original glycidol (B123203) structure into the carboxyl group of the final product, yielding this compound.

The table below summarizes these common enantioselective synthetic strategies.

| Starting Material | Key Reagents | Reaction Type | Advantage |

| O-Benzyl-L-serine | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Diazotization/Hydrolysis | High purity product with retention of stereochemistry. |

| (S)-Glycidol | 1. Benzyl Chloride, Sodium Hydride2. Oxidizing Agent | Benzylation, Oxidation | Utilizes a readily available chiral epoxide precursor. |

Advanced Chiral Resolution Techniques for Enantiomer Separation

While enantioselective synthesis is preferred, chiral resolution provides a means to separate a racemic mixture of 3-(Benzyloxy)-2-hydroxypropanoic acid into its individual (S) and (R) enantiomers. The most established method for the resolution of chiral acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org

This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with a strong acid to cleave the resolving agent, yielding the enantiomerically pure this compound. libretexts.org

The success of this method depends on finding a suitable chiral resolving agent that forms a crystalline salt with one of the enantiomers, allowing for efficient separation. wikipedia.org Common classes of resolving agents for chiral carboxylic acids include naturally occurring alkaloids and synthetic chiral amines. libretexts.org

The table below lists examples of chiral resolving agents suitable for the resolution of racemic acids.

| Resolving Agent Class | Examples | Principle of Separation |

| Natural Alkaloids | Brucine, Strychnine, Quinine | Formation of diastereomeric salts with differing solubilities. libretexts.org |

| Chiral Amines | (R)-1-Phenylethanamine, (S)-1-Phenylethanamine | Formation of diastereomeric salts with differing solubilities. libretexts.org |

| Chiral Alcohols | (S)-(-)-3-Benzyloxy-1,2-propanediol (via esterification) | Formation of diastereomeric esters separable by chromatography. libretexts.org |

Analytical Methodologies for Enantiomeric Excess Determination and Stereochemical Assignment

To confirm the success of either an enantioselective synthesis or a chiral resolution, robust analytical methods are required to quantify the enantiomeric purity (or enantiomeric excess) and verify the absolute stereochemistry of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the enantiomeric purity of chiral compounds like this compound. heraldopenaccess.usunife.it The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. unife.it

For this compound, polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralpak® AD-H), are highly effective. nih.gov These columns are typically used in normal-phase mode with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. nih.gov The addition of a small amount of a modifier like trifluoroacetic acid is often necessary when analyzing acidic compounds to improve peak shape and resolution. The ratio of the enantiomers is determined by integrating the areas of their corresponding peaks in the chromatogram. heraldopenaccess.us

The table below outlines a typical set of conditions for the chiral HPLC analysis of 3-(Benzyloxy)-2-hydroxypropanoic acid enantiomers.

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Provides the chiral environment for enantiomeric separation. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFA | Elutes the compounds; the alcohol modifies selectivity, and the acid suppresses ionization. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and retention times. nih.gov |

| Detection | UV (e.g., at 254 nm) | Detects the aromatic benzyl group, allowing for quantification. heraldopenaccess.us |

| Column Temp. | 20-25 °C | Temperature affects retention and resolution; consistency is key. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key functional groups. For instance, the aromatic protons of the benzyl group typically appear as a multiplet in the δ 7.3–7.5 ppm region. The protons of the -CH₂-O- benzyl ether linkage and the -CH-OH group also give distinct signals, whose exact chemical shifts and coupling patterns confirm the connectivity of the molecule.

While standard NMR confirms the molecular structure, it cannot distinguish between enantiomers. However, it is a crucial first step to ensure the correct compound has been synthesized before proceeding to chiral analysis. The absolute configuration is typically known from the stereochemistry of the starting material (in a chiral pool synthesis) or confirmed through techniques like X-ray crystallography on a suitable derivative. researchgate.net

The table below details the expected ¹H NMR chemical shifts for the key protons in the structure.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Benzyl Methylene Protons (O-CH₂-Ph) | ~4.5 | Singlet or AB quartet |

| Methine Proton (CH-OH) | 4.0 - 4.5 | Doublet of doublets (dd) or Triplet (t) |

| Methylene Protons (CH₂-O-benzyl) | 3.6 - 3.9 | Doublet of doublets (dd) |

| Hydroxyl Proton (OH) | Variable, broad | Singlet |

| Carboxylic Acid Proton (COOH) | Variable, broad | Singlet |

Application of S 3 Benzyloxy 2 Hydroxypropanoic Acid As a Chiral Building Block

Precursor in Asymmetric Synthesis of Complex Organic Molecules

The (2S)-configuration of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is fundamental to its application in asymmetric synthesis. This compound serves as a foundational element for constructing intricate molecules where stereochemistry is critical for their function. Its utility as a chiral building block is demonstrated in the synthesis of various complex organic structures. For instance, it is a precursor in the synthesis of hydroxyethylene dipeptide isosteres, which are known for their enzyme inhibition properties. sigmaaldrich.com

The synthesis of this chiral building block itself can be achieved through methods like the diazotization of O-benzyl-L-serine followed by hydrolysis, which yields a high-purity product suitable for these demanding applications. Another synthetic route starts from commercially available (S)-glycidol, involving benzylation and subsequent oxidation.

Utility in the Synthesis of Chiral Pharmaceutical Intermediates

The demand for single-enantiomer pharmaceuticals has driven the need for chiral intermediates like this compound. mdpi.comgoogle.com This compound is a key intermediate in the preparation of numerous pharmaceutically active compounds. google.comresearchgate.net Its structural features are incorporated into the backbone of various drug candidates, influencing their efficacy and specificity.

One notable application is in the synthesis of PPARα/γ dual agonists, which are targeted for metabolic disorders. researchgate.net It is also a component in the creation of aeruginorins, a class of thrombin inhibitors. Furthermore, its derivatives are used in the development of photosensitive materials and liquid crystals.

Development of Derivatives with Chiral Centers for Drug Synthesis

The functional groups of this compound—the hydroxyl and carboxylic acid moieties—allow for a variety of chemical modifications to produce derivatives with specific properties for drug synthesis. These derivatives often serve as key intermediates in the development of new therapeutic agents. bldpharm.com

For example, ester derivatives, such as the methyl ester, can be synthesized to improve properties like lipophilicity, which can enhance membrane permeability in prodrug applications. The synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acids has been achieved through stereoselective alkylation, showcasing the creation of more complex chiral structures from this parent molecule. mdpi.com The development of such derivatives is a critical step in medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

Role in the Design and Synthesis of Chiral Catalysts and Ligands

Beyond its role as a direct precursor to bioactive molecules, this compound and its derivatives can also serve as ligands in coordination chemistry. The ability of the hydroxyl and carboxylic acid groups to coordinate with metal centers allows for the formation of metal complexes that can function as chiral catalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds. rsc.org While direct examples of its use in widely recognized chiral catalysts are not extensively documented in the provided results, its structural motifs are found in ligands used for asymmetric transformations. The principles of its coordination chemistry suggest its potential in developing novel catalytic systems for enantioselective reactions.

Interactive Data Table: Derivatives of this compound and Their Applications

| Derivative Name | CAS Number | Key Application |

| This compound Methyl Ester | 127744-28-9 | Prodrug development (enhanced lipophilicity) |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid | 20945-53-3 | Pharmaceutical intermediate |

| (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate (B77799) salt | N/A | Pharmaceutical intermediate |

| (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | Not provided in search results | Intermediate for PPARα/γ dual agonists |

Integration of S 3 Benzyloxy 2 Hydroxypropanoic Acid in Polymer Science and Advanced Materials Research

Synthesis of Functionalized Poly(α-hydroxy) Acids

The synthesis of functionalized poly(α-hydroxy) acids using (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is a key strategy for developing advanced biomaterials. The process typically involves the protection of the hydroxyl and carboxylic acid groups, followed by polymerization and subsequent deprotection to reveal the desired functionality.

A common approach involves the conversion of O-benzyl-L-serine to this compound through diazotization with sodium nitrite (B80452) in the presence of an acid, followed by hydrolysis. nih.govacs.org This method has been shown to produce the hydroxy acid in near quantitative yields with retention of stereochemistry. acs.org The resulting this compound can then undergo cyclocondensation to form a symmetrically disubstituted lactide monomer. nih.gov This protected functional monomer is advantageous as it is synthesized in fewer steps and provides straightforward access to a single enantiomer. nih.govacs.org

The polymerization is then carried out, often as a copolymerization with lactide, to yield a polylactide copolymer with pendant benzyloxy groups. nih.gov A crucial final step is the debenzylation of the polymer, which exposes pendant hydroxyl groups. nih.gov These hydroxyl groups can then be further modified, for instance, by reaction with succinic anhydride (B1165640) to introduce carboxylic acid functionalities. nih.gov This process makes the polymer amenable to standard carbodiimide (B86325) coupling conditions for the attachment of various molecules. nih.gov

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Yield | Reference |

| O-benzyl-L-serine | 1. NaNO₂, Trifluoroacetic Acid 2. H₂O | Aqueous | 97% | acs.org |

Table 2: Synthesis of Protected Functional Monomer

| Reactant | Catalyst | Solvent | Process | Reference |

| This compound | p-toluenesulfonic acid monohydrate | Toluene (B28343) | Azeotropic distillation | nih.gov |

Development of Biofunctional Poly(lactide) Copolymers

The incorporation of this compound into poly(lactide) (PLA) chains is a pivotal step toward creating biofunctional materials. nih.govnih.gov The pendant hydroxyl groups, unmasked after the removal of the benzyl (B1604629) protecting group, serve as versatile handles for the covalent attachment of biologically active molecules. nih.gov

This strategy allows for the transformation of a standard biodegradable polyester (B1180765) into a material with specific biological signaling capabilities. For instance, after modification of the hydroxyl groups to carboxylic acids, amine-containing biomolecules can be attached. nih.gov A proof-of-concept study demonstrated the successful coupling of an amino-substituted biotin (B1667282) derivative to the carboxyl functional groups of a copolymer film. acs.org

Furthermore, the ability to tether specific peptide sequences to these functionalized copolymers has been shown to directly influence cell behavior. nih.gov In one study, an RGD-containing peptide sequence, a well-known cell adhesion motif, was attached to copolymer films at varying densities. The resulting materials exhibited enhanced adhesion of epithelial cells. nih.gov This demonstrates the potential to create materials that can actively direct cellular responses, mimicking the natural extracellular matrix. nih.gov

Table 3: Biofunctionalization of Poly(lactide) Copolymers

| Functional Group | Coupled Molecule | Application | Outcome | Reference |

| Hydroxyl | Succinic Anhydride | Introduce Carboxyl Groups | Amenable to carbodiimide coupling | nih.gov |

| Carboxyl | Amino-substituted Biotin | Proof-of-concept for bio-conjugation | Successful coupling of biotin | acs.org |

| Carboxyl | RGD-containing peptide | Enhance cell adhesion | Enhanced adhesion of epithelial cells | nih.gov |

Design of Degradable and Biocompatible Polyester Scaffolds

The design of degradable and biocompatible polyester scaffolds is a cornerstone of tissue engineering. nih.gov Polyesters such as poly(lactic acid) (PLA) are widely used due to their biocompatibility and biodegradability. rsc.orgmdpi.com The functionalization of these polyesters with moieties derived from this compound offers a sophisticated method to control the surface chemistry and biological interactions of these scaffolds. nih.gov

The degradation of polyester scaffolds is influenced by several factors, including molecular weight, crystallinity, and the chemical nature of the polymer. nih.gov By introducing functional groups, the hydrophilicity of the material can be altered, which in turn can affect water uptake and the rate of hydrolytic degradation.

A key challenge in scaffold design is to minimize non-specific protein adsorption, which can trigger undesirable inflammatory responses, while promoting specific cell adhesion to guide tissue regeneration. nih.gov The hydroxyl groups introduced via this compound can be used to graft hydrophilic polymers like poly(ethylene oxide), which are known to suppress non-specific protein binding. nih.gov Subsequently, the covalent attachment of cell-adhesion-mediating peptides to these scaffolds can facilitate specific bioactivation, allowing cells to adhere through the recognition of these immobilized binding motifs. nih.gov This approach enables the creation of synthetic materials that can directly control cell behavior, a critical requirement for advanced tissue engineering applications. nih.gov

| Scaffold Material | Functionalization Strategy | Desired Property | Reference |

| Poly(lactide) | Copolymerization with functional monomer from this compound | Introduction of pendant hydroxyl groups for further modification | nih.gov |

| Functionalized Poly(lactide) | Grafting of hydrophilic polymers and cell-adhesion peptides | Reduced non-specific protein adsorption and enhanced specific cell binding | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research of S 3 Benzyloxy 2 Hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons offer insights into their local electronic environments. For instance, the protons of the benzyloxy group typically appear in the aromatic region of the spectrum, while the protons on the propanoic acid backbone are observed at distinct chemical shifts that are influenced by the adjacent hydroxyl and carboxylic acid functionalities. The hydroxyl proton itself can often be observed in a specific region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the carboxylic acid, the benzylic ether, and the aliphatic carbons of the propanoic acid chain.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic (C₆H₅) | 7.3-7.5 | Multiplet, characteristic of the phenyl ring protons. |

| Benzylic (CH₂) | ~4.5 | Singlet or doublet, depending on coupling. |

| Methine (CHOH) | 4.0-4.5 | Doublet of doublets or multiplet. |

| Methylene (CH₂OBn) | 3.5-4.0 | Multiplet. |

| Hydroxyl (OH) | 4.5-5.0 | Broad singlet, position can vary with solvent and concentration. |

| Carboxylic Acid (COOH) | Variable | Broad singlet, often not observed or exchanged with solvent. |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique employed for this purpose, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

For this compound (C₁₀H₁₂O₄), the expected monoisotopic mass is approximately 196.07 g/mol . In ESI-MS, one would expect to observe an ion corresponding to this mass plus or minus the mass of a proton. For instance, in negative ion mode, a prominent peak at an m/z (mass-to-charge ratio) of approximately 195.06 would correspond to the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, helping to confirm the connectivity of the atoms within the molecule.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z | Technique |

| [M-H]⁻ | ~195.06 | ESI-MS (Negative Ion Mode) |

| [M+H]⁺ | ~197.08 | ESI-MS (Positive Ion Mode) |

| [M+Na]⁺ | ~219.06 | ESI-MS (Positive Ion Mode) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. docbrown.info The presence of the hydroxyl group also contributes to this broadness due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether and the alcohol will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Finally, absorptions corresponding to the aromatic ring of the benzyloxy group will also be observed.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Carbonyl C=O | 1700-1725 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Ether & Alcohol) | 1000-1300 | Stretching |

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are essential for both monitoring the progress of reactions that synthesize this compound and for its subsequent purification.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. nih.gov By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of the starting materials, intermediates, and the desired product can be visualized. nih.govresearchgate.net

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is often used. The relative polarities of the components determine their retention factors (Rf values), allowing for a qualitative assessment of the reaction's completion. Visualization of the spots can be achieved using UV light (if the compounds are UV active) or by staining with a suitable reagent.

Preparative Chromatography for Compound Isolation and Purification

Once a reaction is deemed complete by TLC analysis, preparative chromatography is employed to isolate and purify the this compound from the crude reaction mixture. This technique operates on the same principles as TLC but on a much larger scale.

Column chromatography is the most common form of preparative chromatography used for this purpose. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system similar to that optimized for TLC is used to elute the components. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Computational and Theoretical Studies Relevant to S 3 Benzyloxy 2 Hydroxypropanoic Acid

Molecular Modeling of Synthesis Pathways and Reaction Mechanisms

The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid typically involves key steps such as the benzylation of a precursor and the oxidation of an alcohol. Molecular modeling, particularly using quantum chemical calculations like Density Functional Theory (DFT), offers profound insights into the mechanisms of these organic reactions. rsc.orgrsc.orgresearchgate.net

Modeling Reaction Mechanisms: Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction. rsc.org This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of this compound, computational models can elucidate the SN2 mechanism often involved in benzylation reactions. nih.govresearchgate.net For instance, modeling the benzylation of an alcohol with benzyl (B1604629) chloride would involve calculating the energy profile as the nucleophilic oxygen attacks the benzylic carbon, leading to the departure of the chloride ion.

Similarly, the oxidation of a primary alcohol to a carboxylic acid, another key synthetic step, can be modeled to understand its mechanism. rsc.orgbath.ac.ukresearchgate.net DFT studies on alcohol oxidation can reveal whether the reaction proceeds through a concerted pathway or involves discrete steps, and can quantify the activation energies involved. rsc.orgacs.org

Predicting Reaction Outcomes: By comparing the activation energies of competing reaction pathways, computational models can predict reaction outcomes, such as regioselectivity and stereoselectivity. rsc.orgrsc.org For instance, in the benzylation of a molecule with multiple nucleophilic sites, DFT calculations can predict which site is more likely to be benzylated by comparing the transition state energies for each possibility. nih.gov The Artificial Force Induced Reaction (AFIR) method is an example of an automated approach that can explore and predict reaction pathways. chemeurope.comnih.gov

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on a key synthetic step.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Competing Reaction Step (Data is illustrative and not from actual experiment)

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Desired (S)-enantiomer formation | 15.2 | Major Product |

| Pathway B | Formation of (R)-enantiomer | 18.5 | Minor Product |

| Pathway C | Side-product formation | 21.0 | Trace |

Stereochemical Predictions and Conformational Analysis of Related Chiral Molecules

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Computational methods are essential for predicting its stable conformations and for confirming its absolute stereochemistry.

Conformational Analysis: this compound possesses rotational freedom around several single bonds, leading to multiple possible conformations. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the low-energy (i.e., most stable) conformers. nih.gov These calculations are crucial as the observed properties of the molecule are a population-weighted average of all its conformers. The analysis involves systematically rotating bonds and calculating the potential energy of each resulting structure to find energy minima.

Stereochemical Prediction: Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govwikipedia.orgresearchgate.net The method relies on comparing an experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations (usually DFT). wikipedia.orgacs.org A good match between the experimental spectrum of a specific enantiomer and the calculated spectrum for a particular configuration (e.g., 'S') provides an unambiguous assignment of its absolute stereochemistry. This technique has been successfully applied to other chiral carboxylic acids and could be used for this compound. nih.gov Furthermore, machine learning models are emerging as a new tool to quantitatively predict the stereoselectivity of chemical reactions. nih.govresearchgate.netarxiv.org

Table 2: Illustrative Conformational Analysis Data for this compound (Data is illustrative and not from actual experiment)

| Conformer | Key Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Calculated Boltzmann Population (%) at 298K |

|---|---|---|---|

| 1 | 178.5 | 0.00 | 65.1 |

| 2 | 65.2 | 0.85 | 20.3 |

| 3 | -68.9 | 1.20 | 14.6 |

Enzyme-Substrate Interactions in Biocatalytic Processes through Molecular Docking

Biocatalysis offers a green and highly selective route for producing chiral molecules like this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically an enzyme, to form a stable complex. nih.gov

Understanding Enzyme Specificity: Molecular docking simulations can help identify potential enzymes capable of acting on this compound or its precursors. nih.govatauni.edu.tr By docking the substrate into the active site of various enzymes (e.g., lipases, hydrolases, or oxidoreductases), one can assess the quality of the fit. nih.govnih.govacs.org The simulation calculates a "docking score," which estimates the binding affinity between the substrate and the enzyme. A lower (more negative) docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.

Rationalizing Biocatalytic Outcomes: Docking studies can also explain the enantioselectivity observed in biocatalytic reactions. By docking both the (S) and (R)-enantiomers of a substrate into an enzyme's active site, the difference in their binding energies and orientations can be analyzed. A more favorable docking score for one enantiomer can explain why it is preferentially transformed by the enzyme. nih.govnih.gov This approach has been widely used to understand and predict the enantioselectivity of lipases in kinetic resolutions. rsc.orgmdpi.comnih.gov

The concept of enzyme promiscuity, where an enzyme can catalyze reactions on non-native substrates, is also relevant. nih.govnih.govresearchgate.netacs.org Computational screening can help identify enzymes that might promiscuously accept this compound or its precursors as substrates.

Table 3: Hypothetical Molecular Docking Scores of this compound with Potential Biocatalysts (Data is illustrative and not from actual experiment)

| Enzyme | Enzyme Class | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Lipase from Candida antarctica B | Hydrolase | -7.8 | Ser105, Trp104, His224 |

| Alcohol Dehydrogenase from Lactobacillus kefiri | Oxidoreductase | -6.9 | Gly198, Ile223, Zn2+ |

| Esterase from Pseudomonas fluorescens | Hydrolase | -7.2 | Ser98, Asp197, His225 |

Emerging Research Directions and Future Perspectives

Development of Novel Sustainable Synthetic Routes for (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid

The synthesis of this compound has traditionally relied on multi-step chemical processes. A common method involves the diazotization of commercially available O-benzyl-L-serine with reagents like sodium nitrite (B80452), followed by hydrolysis. nih.gov Another approach starts with (S)-glycidol, involving a benzylation step to protect the hydroxyl group, followed by oxidation to form the carboxylic acid. While effective, these methods often involve harsh reagents and generate significant waste.

In response, the development of "green" and sustainable synthetic routes is a primary focus of emerging research. These efforts are centered on improving efficiency, reducing environmental impact, and utilizing renewable resources. Key areas of investigation include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity under mild conditions. Research into Baeyer-Villiger monooxygenases (BVMOs), for example, demonstrates the potential for enzymes to perform specific oxidation steps, reducing the need for hazardous chemical oxidants. nih.gov While not yet applied directly to this specific molecule's full synthesis, the principles are highly relevant. The development of microbial cell factories, such as genetically engineered Saccharomyces cerevisiae, for the production of platform chemicals like 3-hydroxypropionic acid (3-HP) from glucose, showcases a move towards bio-based manufacturing that could be adapted for more complex derivatives. rsc.org

Catalytic C-H Activation: Modern synthetic methods, such as palladium-catalyzed C(sp³)–H alkylation of simple precursors like lactic acid, are being explored to create chiral α-hydroxy acids. rsc.org This approach offers a more direct and atom-economical way to build molecular complexity, avoiding the multiple protection-deprotection steps of traditional syntheses.

Renewable Starting Materials: A significant goal is to move away from petroleum-derived starting materials. L-serine, a naturally occurring amino acid, is already a common bio-based precursor. nih.gov Future research aims to integrate other renewable feedstocks, potentially through fermentation or chemo-enzymatic processes, to create a more sustainable production pipeline. nih.govrsc.org

Interactive Table 1: Comparison of Synthetic Approaches

| Method | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Classical Chemical Synthesis | O-benzyl-L-serine | NaNO₂, H₂SO₄ | Established, reliable access to chiral product. nih.gov | Use of corrosive acids and potentially hazardous nitrites; generates waste. |

| Classical Chemical Synthesis | (S)-glycidol | Benzyl (B1604629) chloride, NaH, oxidizing agents (e.g., KMnO₄) | Utilizes a simple chiral building block. | Requires strong bases and oxidants; multi-step process. |

| Emerging Biocatalytic Routes | Glucose, Glycerol (B35011) (conceptual) | Genetically engineered microbes, enzymes (e.g., BVMOs). nih.govrsc.org | Sustainable, uses renewable feedstocks, mild reaction conditions, high selectivity. | Pathway development is complex; yields may initially be lower than chemical routes. |

| Modern Catalytic Methods | Lactic Acid (conceptual) | Palladium catalysts, specialized ligands. rsc.org | High atom economy, direct functionalization, potential for diverse products. | Catalyst cost and sensitivity; may require specialized directing groups. |

Exploration of New Applications in Specialized Organic Synthesis and Materials Science

The utility of this compound as a chiral building block is well-established, serving as a key intermediate in the synthesis of complex organic molecules. Its benzyloxy group provides robust protection while allowing for regioselective reactions, a critical feature in the multi-step synthesis of molecules like cyclic depsipeptides. However, future research is pushing its application beyond traditional organic synthesis into the realm of advanced materials.

Specialized Organic Synthesis: The compound's defined stereochemistry is crucial for its use in asymmetric synthesis, where it can act as a precursor to chiral drugs or natural products. researchgate.net Research continues to explore its role in creating novel molecular architectures. For instance, it could be used in the synthesis of unique α,α-disubstituted α-amino acids, which are valuable for creating peptides with improved stability and defined secondary structures. rsc.org

Polymer Chemistry and Materials Science: A significant emerging direction is the incorporation of this and similar chiral α-hydroxy acid scaffolds into polymers. Research has shown that polylactide copolymers containing pendant benzyloxy groups can be synthesized. nih.gov The benzyl group can later be removed to reveal a reactive hydroxyl group, which can be further modified to attach biological molecules like peptides (e.g., RGD sequences) or biotin (B1667282). nih.gov This creates a pathway to versatile and biodegradable functional materials for applications in tissue engineering and targeted drug delivery. The inherent chirality of the monomer can impart unique properties to the resulting polymers, influencing their degradation profiles, mechanical properties, and interactions with biological systems.

Interactive Table 2: Emerging Applications

| Field | Application Area | Specific Role of the Compound/Scaffold | Key Research Finding |

|---|---|---|---|

| Organic Synthesis | Asymmetric Synthesis | Chiral precursor for complex molecules. researchgate.net | The defined (S)-configuration is critical for building stereochemically complex targets. |

| Materials Science | Functional Biopolymers | Chiral monomer for synthesizing functional polylactides. nih.gov | Copolymers can be deprotected and functionalized with bioactive ligands to enhance cell adhesion on material surfaces. nih.gov |

| Materials Science | Drug Delivery | Component of nanoparticle formulations. | Its methyl ester derivative can improve compatibility with hydrophobic polymer matrices in drug delivery systems. |

| Materials Science | Chiral Materials (Exploratory) | Building block for materials with chiroptical properties. | The rigid, chiral structure could be leveraged to create liquid crystals or chiral metal-organic frameworks. |

Interdisciplinary Research Leveraging Chiral α-Hydroxy Acid Scaffolds in Bio-Inspired Systems

The α-hydroxy acid motif is a fundamental structure in biology, found in metabolites and as part of larger biomolecules. Harnessing this "chiral pool" for interdisciplinary research aims to create systems that mimic or interact with biological processes with high fidelity.

Tissue Engineering: Biodegradable polymers derived from α-hydroxy acids, such as poly(lactic acid), are foundational in tissue engineering. nih.gov By creating copolymers with functional handles derived from monomers like this compound, researchers can design "smart" scaffolds. These scaffolds can be customized with specific proteins or signaling molecules (e.g., Bone Morphogenetic Proteins) to actively guide tissue regeneration and control cell interactions. nih.govnih.gov

Drug Delivery and Prodrugs: The core structure is valuable in medicinal chemistry. The carboxylic acid and hydroxyl groups can be modified to create prodrugs, where an active pharmaceutical ingredient is temporarily linked to the scaffold to improve its solubility, stability, or targeting. The benzyloxy group offers a site for further modification or can influence hydrophobic interactions with biological targets like enzymes or receptors.

Chiral Recognition: The ability to distinguish between enantiomers (chiral discrimination) is vital in pharmacology and diagnostics. Chiral α-hydroxy acids are used as model compounds to test the effectiveness of new chiral solvating agents, which are molecules designed to bind differently to left- and right-handed versions of a target molecule. nih.gov This research is fundamental to developing new methods for separating chiral drugs and analyzing biological samples.

The future of research on this compound and its structural relatives lies at the intersection of chemistry, materials science, and biology. As sustainable synthetic methods become more advanced, greater quantities of this versatile building block will enable deeper exploration into its potential for creating sophisticated, functional materials and systems for a wide range of high-value applications.

Q & A

Q. What synthetic protocols are established for (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, and how is stereochemical integrity maintained?

The compound is synthesized via nitrosation of L-serine benzyl ester (L-Ser(O-Bn)) under acidic conditions. Critical parameters include:

- Starting material : L-Ser(O-Bn) (10.3 g, 52.8 mmol, 1.00 eq.) dissolved in 1M H₂SO₄ (123 mL) at 0°C.

- Reagent : 0.5M NaNO₂ solution (300 mmol, 5.68 eq.) added dropwise over 140 minutes at 0°C.

- Key controls : Temperature maintained at 0°C to prevent racemization; chiral purity ensured by using enantiomerically pure L-Ser(O-Bn) .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., hydroxyl at δ 4.5–5.0 ppm, benzyloxy at δ 7.3–7.5 ppm).

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phase resolve enantiomers.

- Mass spectrometry : ESI-MS verifies molecular weight (expected [M-H]⁻ at m/z 225.1) .

Q. How is this compound utilized as a substrate in enzyme-catalyzed reactions?

The compound serves as a chiral substrate for dehydrogenases and hydrolases. Methodological considerations include:

- Reaction conditions : pH 7.0–7.8, 25–37°C, monitored via UV-Vis spectroscopy (NADH/NAD⁺ at 340 nm).

- Quenching : Reactions halted with 10% TCA to preserve product integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Byproducts like (S)-2-(Benzyloxy)-3-oxopropanal form under oxidative conditions. Optimization strategies include:

- Temperature control : Strict maintenance at 0°C during NaNO₂ addition.

- Stoichiometry : Use 5.68 eq. NaNO₂ to ensure complete conversion.

- Monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) tracks reaction progress .

Q. What analytical strategies resolve contradictions in chiral purity assessments?

Discrepancies arise from overlapping HPLC peaks or impure reference standards. Solutions include:

- Dual-column validation : Cross-validate using Chiralpak® IG and OD columns.

- Polarimetry : Compare specific rotation ([α]₂₅ᴅ = +15° to +20°) with literature values.

- ¹H NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces peak splitting .

Q. How does the benzyloxy group influence reactivity in nucleophilic acyl substitution reactions?

The benzyloxy group acts as a protecting moiety, stabilizing the hydroxyl group against nucleophilic attack. Key applications:

- Selective deprotection : Hydrogenolysis (H₂/Pd-C, 1 atm) removes benzyloxy, exposing the hydroxyl for further functionalization.

- Esterification : Reacts with DCC/DMAP to form activated esters for peptide coupling .

Q. What role does this compound play in total synthesis of cyclic depsipeptides?

The compound contributes to lactonization in target molecules (e.g., Vioprolide D):

- Carboxylic acid activation : Converted to mixed anhydrides for macrocyclization.

- Deprotection : Benzyloxy removal enables intramolecular esterification .

Comparative and Mechanistic Studies

Q. How does stereochemistry affect biochemical activity compared to R-isomers?

The S-configuration enhances binding to chiral enzyme active sites. For example:

- Dehydrogenase assays : R-isomers show 30–50% lower activity due to steric mismatch.

- Molecular docking : Hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr153 in alcohol dehydrogenase) .

Q. What derivatives are synthesized for structure-activity relationship (SAR) studies?

Common derivatives and their synthesis:

- Oxidation : CrO₃ in acetone yields (S)-2-(Benzyloxy)-3-oxopropanal (ketone derivative).

- Reduction : NaBH₄ in ethanol produces (S)-2-(Benzyloxy)-3-hydroxypropanol (diol derivative). These derivatives help elucidate hydroxyl group contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.